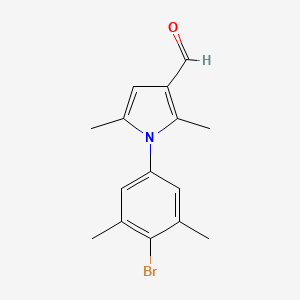
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazinanone ring fused with phenyl and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzaldehyde derivatives in the presence of a catalyst to form the thiazinanone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as conductive polymers or advanced materials for electronic applications .
Mécanisme D'action
The mechanism of action of (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one include:
- 2-phenylpyridine-based compounds
- 2-(benzo[b]thiophen-2-yl)pyridine-based compounds
- Imidazo[1,2-a]pyridines
Uniqueness
What sets this compound apart is its unique combination of phenyl, thiophene, and thiazinanone moieties. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-phenyl-2-phenylimino-6-thiophen-2-yl-1,3-thiazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-15-8-3-1-4-9-15)22(19)16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUSTGSECNCEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide](/img/structure/B2635706.png)








![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)

![1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE](/img/structure/B2635727.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)
![4-[4-(hydroxymethyl)phenoxy]butanenitrile](/img/structure/B2635729.png)
